molecular formula C11H19N3O2 B15324988 Ethyl 2-amino-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanoate

Ethyl 2-amino-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanoate

Cat. No.: B15324988
M. Wt: 225.29 g/mol
InChI Key: AWPBISOKGDFXSN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoate is an organic compound that features a pyrazole ring, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-keto ester under acidic conditions.

    Alkylation: The pyrazole derivative is then alkylated using an appropriate alkyl halide to introduce the 5-methyl group.

    Amino Acid Derivative Formation: The resulting pyrazole compound is reacted with ethyl 2-bromo-2-methylbutanoate in the presence of a base to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate: Lacks the 5-methyl group on the pyrazole ring.

    Ethyl 2-amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)butanoate: Has the methyl group at a different position on the pyrazole ring.

Uniqueness

Ethyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoate is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

ethyl 2-amino-2-methyl-4-(5-methylpyrazol-1-yl)butanoate

InChI

InChI=1S/C11H19N3O2/c1-4-16-10(15)11(3,12)6-8-14-9(2)5-7-13-14/h5,7H,4,6,8,12H2,1-3H3

InChI Key

AWPBISOKGDFXSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CCN1C(=CC=N1)C)N

Origin of Product

United States

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